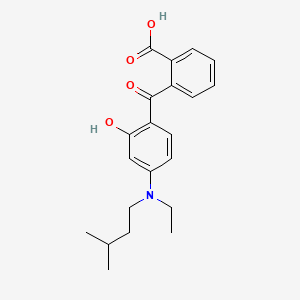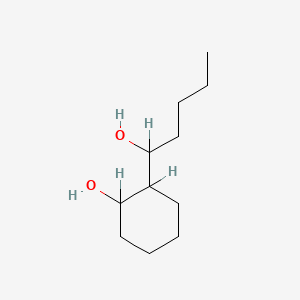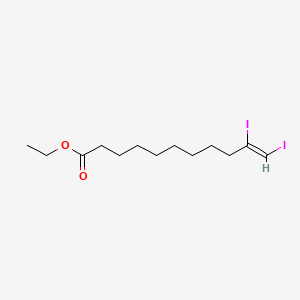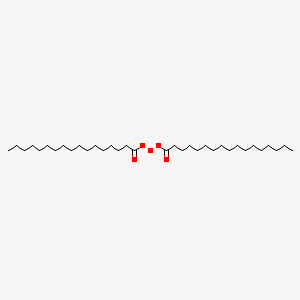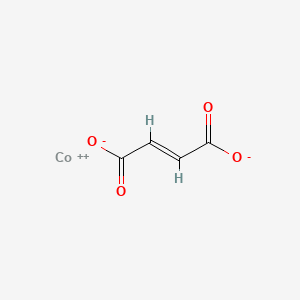
Cobalt(II) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) fumarate is an inorganic compound that consists of cobalt ions coordinated with fumarate ligandsThe compound typically forms coordination polymers, where cobalt ions are linked by fumarate ligands, creating extended network structures .
Vorbereitungsmethoden
Cobalt(II) fumarate can be synthesized through various methods. One common synthetic route involves the reaction of cobalt(II) chloride hexahydrate or cobalt(II) nitrate hexahydrate with sodium fumarate in the presence of water. The reaction typically proceeds under mild conditions, and the resulting product is isolated by filtration and drying . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cobalt(II) fumarate undergoes several types of chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: The fumarate ligands in this compound can be substituted with other ligands, such as nicotinamide, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) fumarate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Gas Adsorption: The porous structure of this compound coordination polymers makes them suitable for gas adsorption applications, such as carbon dioxide capture.
Magnetic Materials: This compound exhibits interesting magnetic properties and is studied for its potential use in magnetic materials and single-ion magnets.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism of action of cobalt(II) fumarate in its various applications involves its ability to coordinate with other molecules and ions. In catalysis, the cobalt ions can activate substrates and facilitate chemical transformations. In gas adsorption, the porous structure allows for the capture and storage of gas molecules. The magnetic properties arise from the coordination environment of the cobalt ions and their interactions with the fumarate ligands .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) fumarate can be compared with other cobalt(II) coordination compounds, such as cobalt(II) succinate and cobalt(II) maleate. These compounds share similar coordination environments but differ in the nature of the dicarboxylate ligands. This compound is unique in its ability to form extended network structures with fumarate ligands, which can influence its properties and applications .
Similar compounds include:
- Cobalt(II) succinate
- Cobalt(II) maleate
- Cobalt(II) oxalate
- Cobalt(II) malonate
Eigenschaften
CAS-Nummer |
85187-42-4 |
|---|---|
Molekularformel |
C4H2CoO4 |
Molekulargewicht |
172.99 g/mol |
IUPAC-Name |
(E)-but-2-enedioate;cobalt(2+) |
InChI |
InChI=1S/C4H4O4.Co/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI-Schlüssel |
RKHIWEUVOCCWMO-TYYBGVCCSA-L |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Co+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



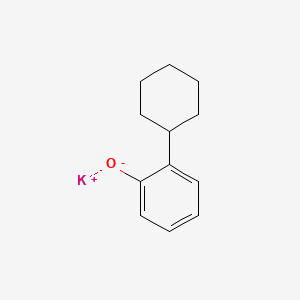
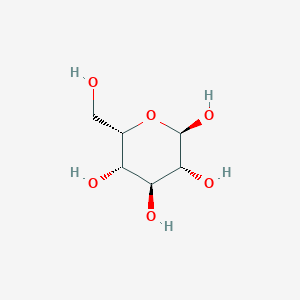
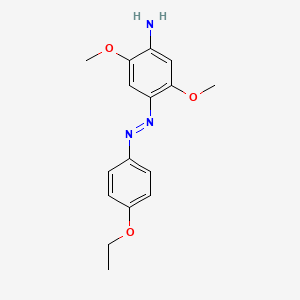
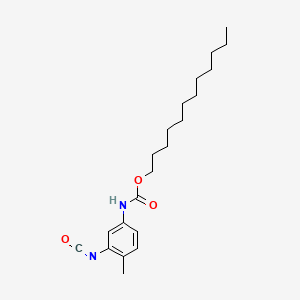

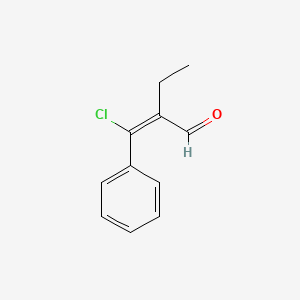
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
